molecular formula C22H17BrN2O4 B11550217 3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11550217
M. Wt: 453.3 g/mol
InChI Key: GJPUXHAQMMKDCT-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a hydroxy(phenyl)acetyl group, and a bromobenzoate moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate typically involves multiple steps, starting with the preparation of the individual components. The hydrazinylidene group can be synthesized through the reaction of hydrazine with an appropriate aldehyde or ketone. The hydroxy(phenyl)acetyl group is often prepared by the acetylation of phenol, followed by hydroxylation. The final step involves the esterification of the bromobenzoate with the hydrazinylidene and hydroxy(phenyl)acetyl intermediates under controlled conditions, such as the presence of a catalyst and specific temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include purification steps such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield phenyl ketones, while substitution of the bromine atom may result in various substituted benzoates.

Scientific Research Applications

3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H17BrN2O4/c23-19-12-5-4-11-18(19)22(28)29-17-10-6-7-15(13-17)14-24-25-21(27)20(26)16-8-2-1-3-9-16/h1-14,20,26H,(H,25,27)/b24-14+

InChI Key

GJPUXHAQMMKDCT-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.